Methyl 4-methyl-2-pentenoate

Übersicht

Beschreibung

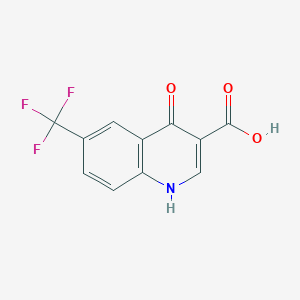

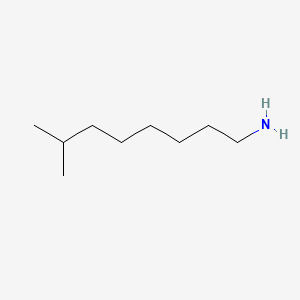

“Methyl 4-methyl-2-pentenoate” is an unsaturated methyl ester . It is prepared by the esterification of 1-pentenoic acid with methanol . It has a molecular formula of C6H10O2 and a molecular weight of 114.14 .

Synthesis Analysis

The synthesis of “this compound” involves the esterification of 1-pentenoic acid with methanol . It can also undergo amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)CCC=C . The InChI key for this compound is SHCSFZHSNSGTOP-UHFFFAOYSA-N . Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can undergo amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct . It can also participate in the metathesis with different Mo (VI) alkylidene complexes .Physical and Chemical Properties Analysis

“this compound” has a refractive index of n20/D 1.415 . It has an assay of ≥95.0% (GC) .Wissenschaftliche Forschungsanwendungen

Thermal Properties and Mechanisms

- Thermal Rearrangement : Methyl cis-4-methyl-2-pentenoate exhibits thermal rearrangement at high temperatures (252 °C), supporting a mechanism involving cyclic 1,5-transfer of hydrogen. This highlights its potential for studies in thermal dynamics and reaction mechanisms under high-temperature conditions (Mcgreer & Chiu, 1968).

Material Science and Polymer Research

- Polymer Dielectric Material : Poly-4-methyl-1-pentene, a related polymer, is used as a dielectric material in capacitors. Its properties are comparable to biaxially oriented polypropylene (BOPP), commonly used in capacitors. Research in this area focuses on enhancing energy storage applications (Ghule, Laad, & Tiwari, 2021).

Chemical Synthesis and Reactions

- Synthesis of Derivatives : Methyl 4,5-epoxy-(2E)-pentenoate reacts with aromatic nucleophiles, leading to the synthesis of various pentenoate derivatives. This indicates its utility in organic synthesis and chemical transformations (Ono, Todoroki, Yamamoto, & Akita, 1994).

- Conformational Studies : The conformational behavior of esters, including ethyl 4-methyl-2-pentenoate, under various conditions provides insights into molecular dynamics and interactions (Gung & Yanik, 1996).

- Use in Radical Cyclizations : Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate showcases applications in atom-transfer radical cyclizations, beneficial for creating complex organic molecules (Flynn, Zabrowski, & Nosal, 1992).

Biocatalysis

- Biocatalytic Applications : Research on pig liver esterase (PLE) involves metabolizing substrates like racemic methyl-(4E)-5-chloro-2-isopropyl-4-pentenoate, showcasing the use of methyl 4-methyl-2-pentenoate in enzymatic studies and biocatalysis (Hermann et al., 2008).

Flavor and Fragrance Industry

- Flavoring Agent : Methyl-thio-2-methyl-2-pentenoate, a related compound, is used in augmenting or enhancing the aroma or taste of foodstuffs and other products, indicating potential applications in the flavor and fragrance industry (Pittet, Muralidhara, & Vock, 1984).

Safety and Hazards

“Methyl 4-methyl-2-pentenoate” is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It is harmful if inhaled and may cause drowsiness or dizziness . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Wirkmechanismus

Target of Action

Methyl 4-methyl-2-pentenoate is primarily involved in the process of polymerization . It acts as a chain transfer agent during the polymerization of exo, exo -5,6-bis (methoxymethyl)-7-oxabicyclo [2.2.1]hept-2-ene . The primary targets of this compound are the monomers that are being polymerized.

Mode of Action

The compound interacts with its targets by acting as a chain transfer agent during the polymerization process . This means it helps control the molecular weight of the resulting polymer by transferring active centers from growing polymer chains to other molecules in the system. This results in changes in the structure and properties of the resulting polymer.

Biochemical Pathways

It is known to be involved in the polymerization process . The downstream effects of this process include the formation of polymers with controlled molecular weights, which can have various applications in materials science and engineering.

Result of Action

The primary result of the action of this compound is the formation of polymers with controlled molecular weights . This can lead to the creation of materials with specific properties, depending on the nature of the monomers used and the conditions of the polymerization process.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the polymerization process

Biochemische Analyse

Biochemical Properties

Methyl 4-methyl-2-pentenoate is known to undergo amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct . This suggests that it can interact with enzymes and other biomolecules involved in amidation reactions.

Molecular Mechanism

It is known to act as a chain transfer agent during the polymerization of exo, exo -5,6-bis (methoxymethyl)-7-oxabicyclo [2.2.1]hept-2-ene using Ru II (H 2 0) 6 (tos) 2 (tos = p -toluenesulfonate) as a catalyst .

Eigenschaften

IUPAC Name |

methyl 4-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOAQDZUARKSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347502 | |

| Record name | Methyl 4-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50652-78-3 | |

| Record name | Methyl 4-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

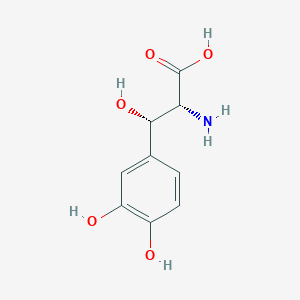

![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)